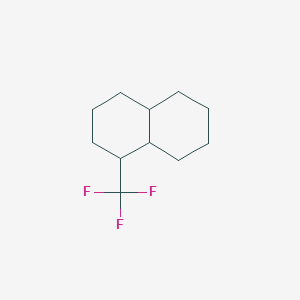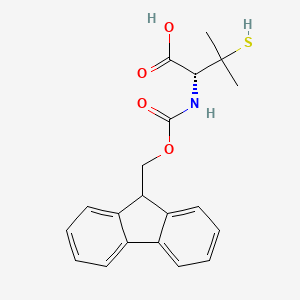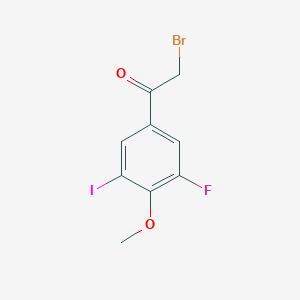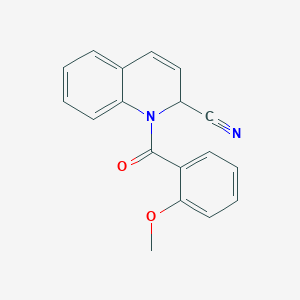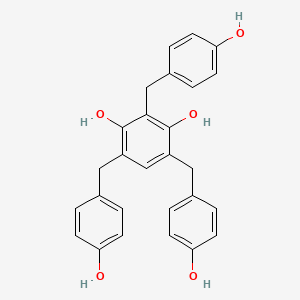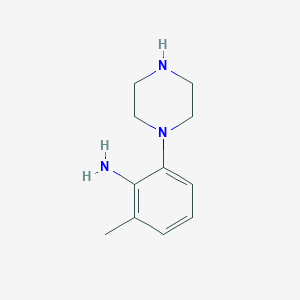
2-Methyl-6-(piperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(piperazin-1-yl)aniline is a chemical compound that features a piperazine ring attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperazine and aniline groups in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperazin-1-yl)aniline typically involves the reaction of 2-methyl-6-nitroaniline with piperazine. The nitro group is first reduced to an amine, which then reacts with piperazine under suitable conditions to form the desired product. Common reagents used in this synthesis include hydrogen gas for the reduction step and various solvents such as ethanol or methanol for the subsequent reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Catalysts may also be employed to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(piperazin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperazine nitrogen atoms .
Aplicaciones Científicas De Investigación
2-Methyl-6-(piperazin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in various therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The aniline moiety may also contribute to the compound’s overall biological activity by participating in hydrogen bonding or other interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-(2-Methylphenyl)piperazine
- 1-(4-Methylphenyl)piperazine
- 1-(2,6-Dimethylphenyl)piperazine
Uniqueness
2-Methyl-6-(piperazin-1-yl)aniline is unique due to the specific positioning of the methyl and piperazine groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-methyl-6-piperazin-1-ylaniline |
InChI |
InChI=1S/C11H17N3/c1-9-3-2-4-10(11(9)12)14-7-5-13-6-8-14/h2-4,13H,5-8,12H2,1H3 |
Clave InChI |
WCPSWLFWOFTZTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCNCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
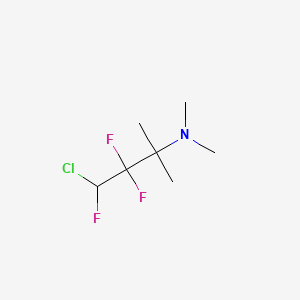


![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
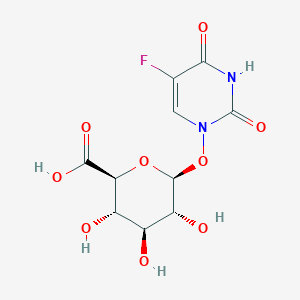
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
